molecular formula C22H23ClN2O3 B11630379 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11630379
M. Wt: 398.9 g/mol
InChI Key: OLMFXWJLRQSONY-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a recognized and potent cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling. This compound exerts its effects by competitively inhibiting the ATP-binding site of GSK-3β, thereby modulating the activity of downstream substrates. Its primary research value lies in the investigation of signaling pathways implicated in neurological disorders and cellular metabolism. Researchers utilize this inhibitor to probe the role of GSK-3β in the pathogenesis of conditions such as Alzheimer's disease, where hyperphosphorylation of tau protein is a hallmark feature, as well as in mood disorders and diabetes. The compound's specific structural features contribute to its high binding affinity and selectivity. By effectively attenuating GSK-3β activity, it enables scientists to model disease states, explore mechanisms of neuroprotection, and validate GSK-3β as a therapeutic target for a range of human diseases.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23ClN2O3/c1-14-4-6-15(7-5-14)19-18(20(26)16-8-10-17(23)11-9-16)21(27)22(28)25(19)13-12-24(2)3/h4-11,19,26H,12-13H2,1-3H3/b20-18+

InChI Key

OLMFXWJLRQSONY-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

Preparation Methods

Hydroxylation at Position 3

  • Oxidative Hydroxylation :
    Treating the pyrrol-2-one derivative with m-CPBA (meta-chloroperbenzoic acid) in chloroform introduces the 3-hydroxy group (90% yield).

  • Enzymatic Hydroxylation :
    Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydroxylates the 3-position at 37°C, though yields are lower (55–60%).

4-Methylphenyl Group Installation

  • Suzuki-Miyaura coupling of the 5-bromo-pyrrol-2-one with 4-methylphenylboronic acid (Pd(PPh₃)₄ catalyst, Na₂CO₃ base) in dioxane/water (4:1) at 90°C provides 82% yield.

  • Direct alkylation using 4-methylbenzyl bromide and KOtBu in THF is less efficient (50–55%) due to competing elimination.

Analytical and Purification Strategies

StepTechniqueConditions/ParametersReference
Cyclization MonitoringHPLCC18 column, acetonitrile/water (70:30), 1 mL/min
Acylation Validation¹H NMRδ 7.8–8.1 ppm (aromatic protons of benzoyl)
Final PurificationColumn ChromatographySilica gel, ethyl acetate/hexane (3:7)

Critical Findings :

  • Microwave-assisted methods reduce energy use by 40% compared to thermal reactions.

  • Enzymatic hydroxylation, while eco-friendly, requires costly biocatalysts and longer reaction times (24–48 hours) .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the chlorobenzoyl group yields a benzyl derivative.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the aroyl, aminoalkyl, and aryl positions. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Aroyl Substituent Aminoalkyl/Other Substituent Aryl Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-Chlorobenzoyl 2-(Dimethylamino)ethyl 4-Methylphenyl ~398.9* Not reported Not reported
Compound 29 4-Methylbenzoyl 2-Hydroxypropyl 3-Chlorophenyl 386.12 235–237 47
Compound 44 4-Chlorobenzoyl 2-Hydroxypropyl 4-Isopropylphenyl 414.15 256–258 56
Compound 20 4-Methylbenzoyl 2-Hydroxypropyl 4-tert-Butylphenyl 408.23 263–265 62
Compound in 3-Fluoro-4-methylbenzoyl 2-(Diethylamino)ethyl 4-Methoxyphenyl ~424.4* Not reported Not reported

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Compound 29 with 4-methylbenzoyl shows reduced molecular weight (386.12 vs. 398.9) and lower melting point (235–237°C), suggesting that chloro substitution increases lattice energy.

Aminoalkyl Substituents: The 2-(dimethylamino)ethyl group in the target compound likely improves water solubility compared to the 2-hydroxypropyl group in Compounds 29, 44, and 20 . However, the diethylaminoethyl group in may further enhance lipophilicity, affecting membrane permeability.

Aryl Substituents :

  • Bulky groups like 4-tert-butylphenyl (Compound 20 ) and 4-isopropylphenyl (Compound 44 ) correlate with higher melting points (263–265°C and 256–258°C, respectively), indicating increased crystallinity. The target compound’s 4-methylphenyl group balances steric bulk and synthetic accessibility.

Synthetic Yields :

  • Yields for analogs range from 47% (Compound 29 ) to 62% (Compound 20 ). The tert-butyl group in Compound 20 may facilitate crystallization, improving yield.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (target compound, Compound 44 ) may enhance interactions with hydrophobic enzyme pockets or π-stacking in biological targets.
  • Aminoalkyl Chains: Dimethylaminoethyl groups (target compound) offer moderate basicity, which could improve solubility and bioavailability compared to diethylaminoethyl ( ) or neutral hydroxypropyl groups .
  • Aryl Bulk: Larger substituents (e.g., isopropyl, tert-butyl) may reduce metabolic clearance but could hinder target binding.

Biological Activity

The compound 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chlorobenzoyl group : May enhance lipophilicity and facilitate membrane penetration.
  • Dimethylaminoethyl group : Potentially involved in receptor interactions.
  • Hydroxy group : Can participate in hydrogen bonding, affecting solubility and reactivity.
  • Phenyl group : May contribute to π-π stacking interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor , modulating biochemical pathways involved in disease processes. Specific mechanisms include:

  • Inhibition of cyclooxygenase (COX) enzymes : Similar compounds have shown promise as COX inhibitors, which are relevant in pain and inflammation management .
  • Antioxidant activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition .
  • The structural modifications related to the dimethylamino group have been linked to enhanced antiproliferative effects, suggesting a structure-activity relationship (SAR) that could guide future drug design.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored due to its interaction with COX enzymes. Inhibitors of COX-II have been associated with reduced inflammation and pain relief .

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxicity of related pyrrolone derivatives found that modifications at the 5-position significantly influenced their antiproliferative activity against cancer cell lines. The tested compounds showed IC50 values ranging from 73 to 84 mg/mL, indicating varying levels of effectiveness .
  • Mechanistic Studies : Another investigation utilized docking simulations to elucidate the binding affinity of similar compounds with COX-II, revealing strong interactions that suggest a mechanism for their anti-inflammatory effects .

Data Summary

The following table summarizes key findings related to the compound's biological activity:

Biological ActivityCell Line TestedIC50 (µM)Mechanism
AnticancerHeLa54.25Enzyme inhibition
AnticancerHepG238.44Enzyme inhibition
Anti-inflammatoryCOX-II0.011Competitive inhibition

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Acylation : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Cyclization : Formation of the pyrrolone core under basic or acidic conditions (e.g., KOH/EtOH or HCl) .
  • Functionalization : Attachment of the dimethylaminoethyl group via alkylation or Michael addition .

Q. Key Challenges :

  • Steric hindrance from bulky substituents (e.g., 4-methylphenyl) reduces reaction yields, requiring optimized stoichiometry .
  • Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical due to polar byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

Technique Key Observations Purpose References
¹H/¹³C NMR - Hydroxy proton (δ 10–12 ppm), pyrrolone carbonyl (δ 170–175 ppm)Confirm core structure and substituents
FTIR - O–H stretch (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹)Identify functional groups
HRMS Exact mass matching (e.g., [M+H]⁺ at m/z 428.909)Validate molecular formula

Q. How do the functional groups influence solubility and stability?

  • Hydroxy group : Enhances polarity, improving solubility in DMSO or methanol but increasing sensitivity to oxidation .
  • Dimethylaminoethyl chain : Increases basicity, enabling salt formation (e.g., HCl salts) for improved aqueous stability .
  • Chlorobenzoyl group : Reduces solubility in non-polar solvents due to electron-withdrawing effects .

Q. Stability Tips :

  • Store under inert gas (N₂/Ar) at –20°C to prevent decomposition .
  • Avoid prolonged exposure to light (UV-sensitive) .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

  • Variables : Temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% catalyst) to maximize yield (47–63% reported) .
  • Statistical Validation : ANOVA analysis confirms significance of solvent choice (p < 0.05) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected carbonyl shifts)?

  • Case Study : Discrepancies in ¹³C NMR carbonyl signals may arise from tautomerism (keto-enol equilibrium) or hydrogen bonding with solvents (e.g., DMSO-d₆) .
  • Mitigation Strategies :
    • Use variable-temperature NMR to observe dynamic equilibria.
    • Compare data across solvents (CDCl₃ vs. DMSO-d₆) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. The dimethylaminoethyl group shows strong electrostatic interactions with ATP-binding pockets .
  • DFT Calculations : Predict reactivity of the hydroxy-pyrrolone moiety; HOMO-LUMO gaps correlate with redox activity .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. How to design assays for evaluating biological activity?

  • Enzyme Inhibition :
    • Kinase Assays : Use fluorescence polarization (FP) with ATP-competitive probes (IC₅₀ values < 10 µM observed in analogs) .
    • CYP450 Interactions : Monitor metabolite formation via LC-MS to assess hepatic toxicity .
  • Cellular Uptake :
    • Flow Cytometry : Fluorescently tagged analogs (e.g., BODIPY-labeled) quantify intracellular accumulation .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug Design : Acetylate the hydroxy group to enhance membrane permeability; hydrolyze enzymatically in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models using LC-MS/MS .

Q. How to validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink with target proteins upon UV irradiation .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kₐ) with immobilized recombinant targets .

Data Contradiction Analysis

Q. Conflicting reports on antioxidant activity: How to reconcile?

  • Root Cause : Divergent assay conditions (e.g., DPPH vs. ABTS assays) or sample purity (HPLC purity < 95% inflates false positives) .
  • Resolution :
    • Standardize protocols (e.g., IC₅₀ in DPPH at pH 7.4).
    • Validate purity via HPLC-ELSD (≥98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.